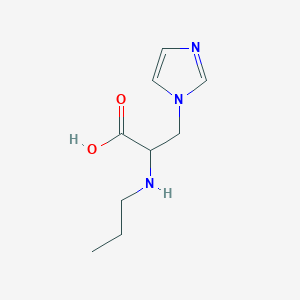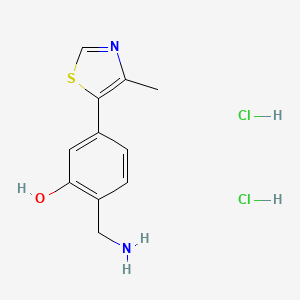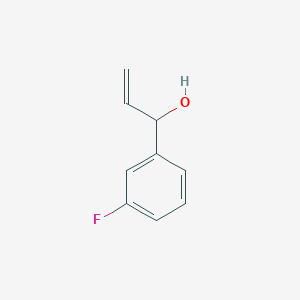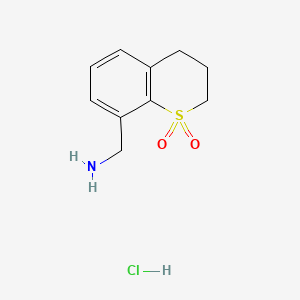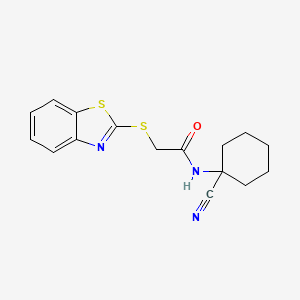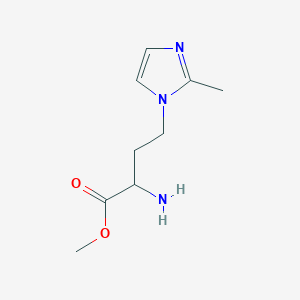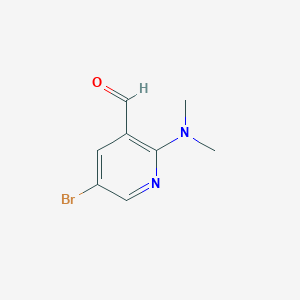![molecular formula C15H13ClN2OS B13551108 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a sulfanyl and chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-mercaptobenzimidazole with 2-(3-chlorophenoxy)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzodiazoles
Scientific Research Applications
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the sulfanyl and chlorophenoxyethyl groups.
2-mercaptobenzimidazole: Contains a sulfanyl group but lacks the chlorophenoxyethyl moiety.
3-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the benzimidazole core.
Uniqueness
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfanyl and chlorophenoxyethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)19-8-9-20-15-17-13-6-1-2-7-14(13)18-15/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
WSZBYPJWYUTZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


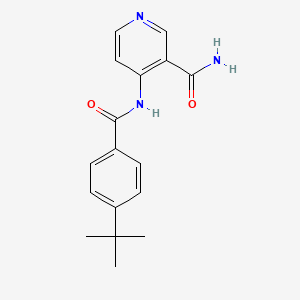
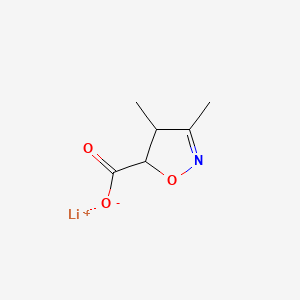
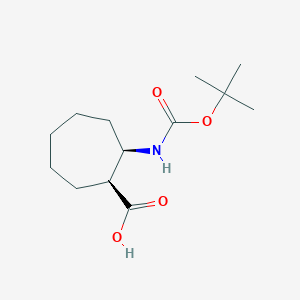
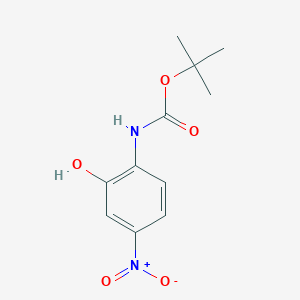
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
